molecular formula C14H23ClN6O5 B13859705 D-Valganciclovir-d5 Hydrochloride

D-Valganciclovir-d5 Hydrochloride

Cat. No.: B13859705
M. Wt: 395.85 g/mol
InChI Key: ZORWARFPXPVJLW-WSOBXZLJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Valganciclovir-d5 Hydrochloride involves the incorporation of deuterium atoms into the valganciclovir molecule. The process typically starts with the synthesis of deuterated ganciclovir, followed by esterification with L-valine to form valganciclovir . The final step involves the conversion of valganciclovir to its hydrochloride salt form .

Industrial Production Methods: : Industrial production of this compound follows similar steps but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : D-Valganciclovir-d5 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C14H23ClN6O5

Molecular Weight

395.85 g/mol

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m1./s1/i3D2,4D2,8D;

InChI Key

ZORWARFPXPVJLW-WSOBXZLJSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)[C@@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)O.Cl

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Origin of Product

United States

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